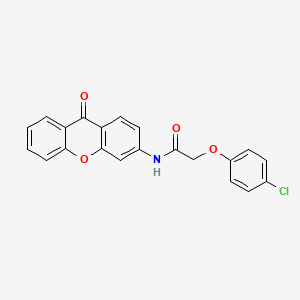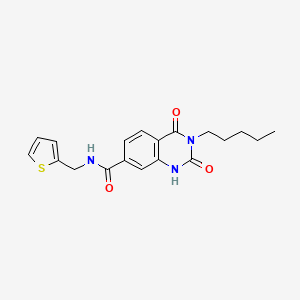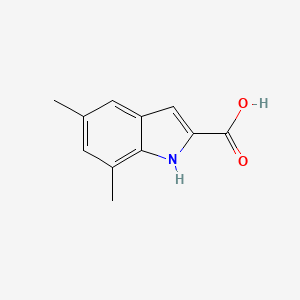![molecular formula C23H20N2O4 B2806656 4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide CAS No. 922108-45-0](/img/structure/B2806656.png)
4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide” is a chemical compound used in scientific research. It is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . Certain compounds and salts of this formula are selective inhibitors of the Dopamine D2 receptor .
Synthesis Analysis
The synthesis of this compound involves methods provided in the patent WO2015017412A1 . The patent provides methods of synthesizing compounds of this formula and pharmaceutical compositions containing compounds of this formula .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a dibenzo[b,f][1,4]oxazepine core, which is a seven-membered ring with two nitrogen atoms and one sulfur atom as the only ring heteroatoms .Scientific Research Applications
Asymmetric Synthesis and Catalysis
Asymmetric alkynylation of seven-membered cyclic imines, including dibenzo[b,f][1,4]oxazepines, has been achieved by combining chiral phosphoric acid and Ag(I) catalysts. This method facilitates the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives, which are valuable for further chemical transformations and potentially for the development of novel pharmaceuticals (Ren, Wang, & Liu, 2014).
Biomass-Involved Synthesis
A biomass-involved strategy has been developed for the synthesis of N-arylated dibenzo[b,e][1,4]oxazepin-11(5H)-ones among other benzo-fused N-heterocycles. This process exemplifies an environmentally friendly approach to synthesizing complex heterocyclic compounds, indicating potential pathways for deriving compounds like 4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide from renewable resources (Zhang et al., 2015).
Novel Heterocyclic Compound Synthesis
Research involving the synthesis of oxazepine, pyrazole, and isoxazole compounds from 2-aminobenzimidazole highlights the versatility of dibenzo[b,f][1,4]oxazepines in generating a wide range of heterocyclic compounds. Such studies are crucial for discovering new molecules with potential therapeutic applications (Adnan, Hassan, & Thamer, 2014).
Molecular Transformations and Material Science
The dibenzo[b,f][1,4]oxazepine core has been utilized in the construction of heteropropellanes, attracting attention for the modification of drugs and the development of novel materials with unusual and important physical properties. This indicates a potential application of this compound in material science and drug design (Konstantinova et al., 2020).
Pharmacological Research
Dibenzo[b,f][1,4]oxazepines exhibit a variety of biological activities, most notably on the central nervous system. The synthesis of polyfluorinated analogues of dibenzo[b,f][1,4]oxazepines, which includes modifications leading to compounds with altered pharmacological profiles, showcases the potential medical research applications of such compounds. This research could point towards ways this compound might be modified for therapeutic uses (Gerasimova, Konstantinova, & Petrenko, 1989).
Mechanism of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor . This makes it potentially useful in treating patients suffering from central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Properties
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-14(2)28-17-10-7-15(8-11-17)22(26)24-16-9-12-20-18(13-16)23(27)25-19-5-3-4-6-21(19)29-20/h3-14H,1-2H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKVOFZOKHXQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2806574.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-phenylpropanamide](/img/structure/B2806575.png)
![Bicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B2806576.png)



![3-chloro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2806583.png)
![N-(3-chloro-4-methylphenyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2806584.png)
![N-[4-fluoro-3-(prop-2-enamido)phenyl]cyclobutanecarboxamide](/img/structure/B2806586.png)


![2-(benzo[d][1,3]dioxol-5-yl)-1-(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)ethanone](/img/structure/B2806590.png)
![2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetic acid](/img/structure/B2806594.png)

